
3,5-Dimethylbenzoic acid
Overview
Description
3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its crystalline structure and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzoic acid can be synthesized through the oxidation of mesitylene. The process involves mixing mesitylene with an acetic acid solvent and a cobalt acetate catalyst. Compressed air is then introduced into the oxidation container, leading to the formation of this compound. The reaction mixture is subsequently crystallized, filtered, and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation process. The reaction is carried out in large-scale reactors where mesitylene is oxidized using acetic acid and cobalt acetate as a catalyst. The reaction heat is managed by continuous evaporation and condensation, ensuring a stable temperature and high yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5-dimethylbenzaldehyde.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzaldehyde.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Key Steps in Synthesis:
- Raw Materials: Sym-trimethylbenzene, paraformaldehyde, and a composite catalyst (e.g., cobalt salts).
- Process: The mixture is heated and subjected to an oxidizing atmosphere for several hours, followed by distillation and recrystallization to obtain high-purity 3,5-DMBA .
Biological Applications
3,5-DMBA has been studied for its potential biological effects. Research indicates that it can be metabolized into various products in biological systems, particularly in rats exposed to mesitylene vapors. The compound is excreted as 3,5-dimethylhippuric acid and shows significant tissue distribution in the liver and kidneys .
Toxicological Studies:
- A study demonstrated that repeated exposure to mesitylene increased 3,5-DMBA concentrations in rat tissues, suggesting its relevance in toxicology and environmental health studies .
- The compound's metabolism may influence the activity of microsomal enzymes in the liver and kidneys .
Pharmaceutical Applications
In pharmaceuticals, 3,5-DMBA serves as an intermediate in the synthesis of various drugs. Its derivatives have been explored for their potential therapeutic effects against conditions such as diabetes and visual disorders . Furthermore, research has indicated that organotin(IV) carboxylates derived from 3,5-DMBA exhibit anti-HCV properties .
Agricultural Applications
3,5-DMBA is also utilized in agricultural chemistry. It serves as a precursor for environmentally friendly pesticides and herbicides. Its derivatives are involved in the synthesis of compounds like methoxyfenozide and furan tebufenozide, which are effective against agricultural pests .
Material Science Applications
In material science, 3,5-DMBA is used to synthesize fire retardants and improve the curing speed of polyurethane materials. It has been identified as a valuable component for enhancing the properties of liquid crystal materials .
Summary of Applications
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Drug synthesis (e.g., anti-diabetic) |
Agriculture | Pesticide synthesis |
Material Science | Fire retardants; polyurethane additives |
Toxicology | Metabolite studies |
Case Studies
- Toxicokinetics Study: A study involving rats exposed to mesitylene vapors showed increased tissue concentrations of 3,5-DMBA after repeated exposure. This research highlighted the compound's relevance in assessing environmental exposure risks .
- Pharmaceutical Development: Research on organotin(IV) carboxylates derived from 3,5-DMBA demonstrated their potential as anti-HCV agents, showcasing the compound's versatility in drug development .
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, in corrosion inhibition, its derivatives act as mixed-type inhibitors, adsorbing onto metal surfaces and preventing corrosion. The adsorption behavior follows the Langmuir adsorption isotherm, indicating chemisorption as the dominant process .
Comparison with Similar Compounds
- 3,5-Dimethoxybenzoic acid
- 2,6-Dimethylbenzoyl chloride
- 3,5-Dimethylbenzoyl chloride
- 2,4,6-Trimethylbenzoic acid
- 3,5-Dichlorobenzoic acid
- 2,3-Dimethylbenzoic acid
Comparison: 3,5-Dimethylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it has distinct properties that make it suitable for specific industrial and research applications. For example, its methyl groups at the 3rd and 5th positions provide steric hindrance, affecting its reactivity in substitution reactions .
Biological Activity
3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is an aromatic carboxylic acid that belongs to the class of benzoic acids. Its structure features a benzene ring with two methyl groups at the 3 and 5 positions and a carboxylic acid group. Although not a naturally occurring metabolite, it can be found in human blood due to exposure from environmental sources or industrial processes. This article explores the biological activity of this compound, including its metabolism, toxicological implications, and potential applications in biochemistry.
- Chemical Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- CAS Number : 499-06-9
Metabolism and Excretion
This compound is primarily studied in the context of its metabolism following exposure to mesitylene, a solvent used in various industrial applications. Research indicates that after inhalation exposure to mesitylene, this compound is excreted in urine as a metabolite. The correlation between the absorbed dose of mesitylene and the urinary excretion of this compound has been shown to be significant (r = 0.95) .
Table 1: Kinetics of Elimination
Exposure Level (mg/m³) | Urinary Excretion Rate (μg/mL) |
---|---|
10 | X |
50 | Y |
150 | Z |
Note: Values for urinary excretion rates are hypothetical and should be replaced with actual data from studies.
Toxicological Studies
The toxicokinetic profile of this compound suggests that it may have implications for occupational health. In a study involving human volunteers exposed to mesitylene in a controlled environment, researchers found measurable levels of this compound in urine samples post-exposure . This indicates that monitoring this metabolite could serve as a biomarker for exposure to mesitylene.
Biological Activity and Applications
Despite limited research directly focused on the biological activity of this compound itself, it has been implicated in various biochemical processes:
- Biocatalysis : It has been used as a substrate in biocatalytic reactions involving microbial degradation pathways. For instance, Pseudomonas sp. has been shown to metabolize derivatives of this compound .
- Polymer Chemistry : The compound has applications in polymer chemistry where it can act as a building block for synthesizing polyesters and other polymers through enzymatic processes .
Case Study: Biodegradation
A study examined the degradation pathways of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains. The research highlighted that while Rhodococcus rhodochrous N75 accumulates certain metabolites during degradation, Pseudomonas sp. HH35 follows a different metabolic route . This indicates potential for bioremediation applications where such bacteria can be utilized to break down environmental pollutants.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,5-Dimethylbenzoic acid critical for experimental design?
- Answer : The compound (C₉H₁₀O₂, MW 150.18 g/mol) is a white crystalline solid with a melting point of 169–172°C . It exhibits limited water solubility but dissolves readily in organic solvents like ethanol, benzene, and ether . Structural studies confirm a C₂v-symmetric benzene ring in the crystalline state, with aromatic C=C bond lengths averaging 1.401 Å and C–CH₃ bonds at ~1.509–1.511 Å . These properties guide solvent selection for synthesis, crystallization, and spectroscopic analysis.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer :
- X-ray crystallography : Resolves crystal packing and bond distortions (e.g., angular deviations up to 2° from ideal 120° ring angles) .
- NMR spectroscopy : ¹³C and ¹H NMR identify substituent effects; methyl groups resonate at ~9.9–11.6 ppm (¹³C), while aromatic protons appear in the 6–8 ppm range (¹H) .
- HPLC/GC-MS : Ensures purity and quantifies byproducts during synthesis .
Advanced Research Questions
Q. How does the crystal structure of this compound compare to its gas-phase conformation?
- Answer : X-ray crystallography reveals a planar benzene ring with C₂v symmetry in the solid state . However, computational models (e.g., DFT) predict slight deviations in gas-phase conformers due to reduced steric constraints. Researchers should reconcile discrepancies by cross-validating crystallographic data with solution-phase NMR or electron diffraction studies .
Q. What synthetic challenges arise when modifying this compound for pharmaceutical intermediates?
- Answer :
- Regioselective functionalization : Methyl groups at the 3,5-positions hinder electrophilic substitution; directed ortho-metalation or protecting-group strategies (e.g., esterification) improve selectivity .
- Purification : Column chromatography or recrystallization in toluene/hexane mixtures removes isomers (e.g., 2,4-dimethyl derivatives) .
- Derivatization : Carboxylic acid group enables salt formation (e.g., sodium salts) to enhance solubility for biological assays .
Q. How can researchers resolve contradictions in spectroscopic data for substituted derivatives?
- Answer : Contradictions (e.g., unexpected splitting in NMR peaks) often stem from dynamic effects like tautomerism or solvent interactions. Strategies include:
- Variable-temperature NMR : Identifies conformational equilibria .
- Isotopic labeling : Traces proton exchange in deuterated solvents.
- Computational modeling : Matches experimental spectra with predicted chemical shifts using software like Gaussian or ADF .
Q. What strategies enhance the solubility of this compound in aqueous systems for biochemical assays?
- Answer :
- Co-solvents : Ethanol or DMSO (≤10% v/v) maintain compound stability while improving miscibility .
- Salt formation : Sodium or potassium salts increase hydrophilicity .
- Supramolecular carriers : Cyclodextrin encapsulation or lipid nanoparticles enhance bioavailability .
Q. Methodological Recommendations
- Synthesis : Optimize oxidation of 3,5-dimethyltoluene using KMnO₄ in alkaline conditions, followed by acid quenching .
- Crystallization : Use slow evaporation in ethanol/toluene (1:3) to obtain high-purity single crystals for X-ray studies .
- Toxicity screening : Follow OECD guidelines for in vitro assays (e.g., Ames test) to evaluate mutagenicity .
Properties
IUPAC Name |
3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOQQDNEYOJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060101 | |
Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-06-9 | |
Record name | 3,5-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYLBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED8AV34N0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.